酒石酸铜

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cupric Tartrate is a green to blue odorless powder . It is insoluble in water and is primarily used for electroplating metals . The primary hazard associated with it is the threat to the environment .

Synthesis Analysis

Cupric Tartrate can be synthesized using a common chemical vapor deposition precursor of cupric tartrate . The decomposition kinetics of cupric tartrate at different temperatures has been studied . The conversion of cupric tartrate to Cu nanocrystals is a two-step process, including dehydration and decomposition steps .Molecular Structure Analysis

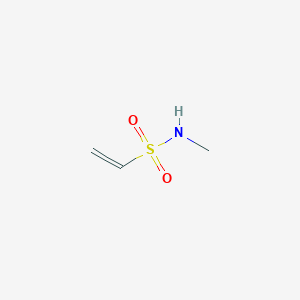

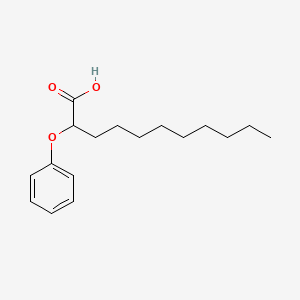

The molecular formula of Cupric Tartrate is C4H4CuO6 . Its average mass is 211.617 Da and its mono-isotopic mass is 210.930389 Da .Chemical Reactions Analysis

Cupric Tartrate, being an acidic salt, is generally soluble in water . The resulting solutions contain moderate concentrations of hydrogen ions and have pH’s of less than 7.0 . They react as acids to neutralize bases .Physical And Chemical Properties Analysis

Cupric Tartrate is a green to blue odorless powder . It is insoluble in water and is noncombustible . The primary hazard is the threat to the environment .科学研究应用

1. 铜纳米晶体的合成

酒石酸铜作为高纯度铜 (Cu) 纳米晶体合成的前体。该工艺涉及化学气相沉积,可以生成尺寸和结构可控的纳米晶体,这对于微电子、传感器和催化等应用至关重要 (Jian 等人,2014 年)。

2. 电镀和电解

酒石酸铜参与形成铜-脂肪族羟基酸络合物盐,这些盐用于电镀工艺。该化合物促进基材上附着且有光泽的铜层沉积,这是表面处理和材料涂层技术中的一个重要方面 (Hosokawa 和 Inui,1966 年)。

3. 分析化学

在分析化学中,酒石酸铜用于激活离子选择性电极(如 Selectrode™),用于测量溶液中的酒石酸根活性。该应用在需要精确离子浓度测量的各种分析程序中至关重要 (Dorsett 和 Mulcahy,1978 年)。

4. CuO 薄膜沉积

酒石酸铜用作络合剂,从溶液前体阳极沉积 CuO 薄膜。这种电化学程序对于为各种技术应用创建取向和纯净的氧化铜薄膜非常重要 (Poizot 等人,2003 年)。

5. 化学反应中的催化

它在涉及糖和碱性二价铜的氧化反应动力学中发挥作用,展示了其在催化过程和化学反应研究中的重要性 (Singh 和 Ghosh,1957 年)。

6. 螺旋碳纤维的合成

酒石酸铜在螺旋碳纤维 (HCNF) 的低温合成中作为催化剂,通过化学气相沉积。该应用在材料科学中很重要,特别是在增强天然橡胶性能方面 (Jin 等人,2015 年)。

作用机制

安全和危害

Inhalation of Cupric Tartrate dust may cause nasal congestion . It may cause conjunctivitis and edema of eyelids when it comes in contact with eyes . It may irritate skin . Ingestion of Cupric Tartrate may cause vomiting due to the local irritant and astringent action of ionic copper on the stomach and bowel .

属性

| 27004-40-6 | |

分子式 |

C4H6CuO6 |

分子量 |

213.63 g/mol |

IUPAC 名称 |

copper;2,3-dihydroxybutanedioic acid |

InChI |

InChI=1S/C4H6O6.Cu/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10); |

InChI 键 |

XIPWCAOMSIUHSL-UHFFFAOYSA-N |

SMILES |

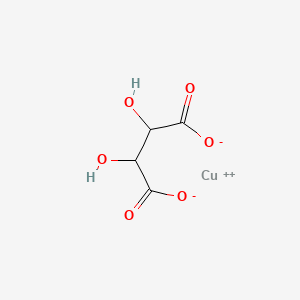

C(C(C(=O)[O-])O)(C(=O)[O-])O.[Cu+2] |

规范 SMILES |

C(C(C(=O)O)O)(C(=O)O)O.[Cu] |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1603926.png)